molecular formula C15H17NO2 B1325396 2-(4-Pentylbenzoyl)oxazole CAS No. 898760-11-7

2-(4-Pentylbenzoyl)oxazole

Cat. No.: B1325396
CAS No.: 898760-11-7
M. Wt: 243.3 g/mol
InChI Key: GXJUUBJDTMZAPI-UHFFFAOYSA-N
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Description

2-(4-Pentylbenzoyl)oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom. This particular compound features a benzoyl group substituted at the second position of the oxazole ring, with a pentyl chain attached to the benzene ring. The unique structure of this compound imparts specific chemical and biological properties, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Pentylbenzoyl)oxazole typically involves the cyclization of α-acylamino ketones. One common method is the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of α-acylamino ketones under acidic conditions. Another approach is the reaction of α-halo ketones with primary amides, which can be induced by cyclizing agents such as anhydrous hydrogen fluoride, polyphosphoric acid, or phosgene .

Industrial Production Methods

In industrial settings, the synthesis of oxazole derivatives, including this compound, often employs green chemistry approaches. These methods include the use of microwave techniques, ultrasound, ionic liquids, and deep-eutectic solvents to enhance reaction efficiency and reduce environmental impact . Additionally, magnetic nanocatalysts have been explored for their ability to facilitate the synthesis of oxazole derivatives, offering high stability and ease of separation from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

2-(4-Pentylbenzoyl)oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Pentylbenzoyl)oxazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Pentylbenzoyl)oxazole involves its interaction with specific molecular targets and pathways. The oxazole ring can engage in non-covalent interactions with enzymes and receptors, influencing their activity. For example, oxazole derivatives have been shown to inhibit enzymes such as tyrosine kinases and cyclooxygenases, leading to anti-inflammatory and anticancer effects . The pentylbenzoyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Pentylbenzoyl)oxazole is unique due to the presence of the pentylbenzoyl group, which imparts specific chemical properties and enhances its biological activity. This structural feature distinguishes it from other oxazole derivatives and contributes to its potential as a versatile compound in scientific research and industrial applications .

Properties

IUPAC Name

1,3-oxazol-2-yl-(4-pentylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-2-3-4-5-12-6-8-13(9-7-12)14(17)15-16-10-11-18-15/h6-11H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJUUBJDTMZAPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)C2=NC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642094
Record name (1,3-Oxazol-2-yl)(4-pentylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898760-11-7
Record name 2-Oxazolyl(4-pentylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898760-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,3-Oxazol-2-yl)(4-pentylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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